[4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepan-1-yl]-(1H-pyrrol-3-yl)methanone
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Overview
Description
[4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepan-1-yl]-(1H-pyrrol-3-yl)methanone is a complex organic compound that features a combination of thiazole, diazepane, and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepan-1-yl]-(1H-pyrrol-3-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the formation of the diazepane ring, and finally the attachment of the pyrrole moiety. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
[4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepan-1-yl]-(1H-pyrrol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the thiazole, diazepane, or pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepan-1-yl]-(1H-pyrrol-3-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antiviral, or anticancer activity, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential use as a pharmaceutical agent. Its ability to interact with specific biological targets can lead to the development of new treatments for various diseases and conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of [4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepan-1-yl]-(1H-pyrrol-3-yl)methanone involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects or other biological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepan-1-yl]-(1H-pyrrol-3-yl)methanone include other thiazole, diazepane, and pyrrole derivatives. Examples include:
- Thiazole-based compounds like thiamine and sulfathiazole.
- Diazepane derivatives such as diazepam.
- Pyrrole-containing compounds like porphyrins and pyrrolidine.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of three distinct moieties. This structural diversity allows it to exhibit a wide range of chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
[4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepan-1-yl]-(1H-pyrrol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-12-17-14(11-21-12)10-18-5-2-6-19(8-7-18)15(20)13-3-4-16-9-13/h3-4,9,11,16H,2,5-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCIBLWSSAIEFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCCN(CC2)C(=O)C3=CNC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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